molecular formula C7H11N3O3 B1242578 Cyclo(Gly-Gln)

Cyclo(Gly-Gln)

Cat. No.: B1242578
M. Wt: 185.18 g/mol
InChI Key: PWADXPITHGKDSY-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Cyclo(Gly-Gln), also known as (S)-3-(3,6-Dioxopiperazin-2-yl)propanamide or Cyclo(-Gly-Gln), is a cyclic dipeptide It is known that cyclic dipeptides, in general, can interact with various biological targets due to their stable structure and resistance to enzymatic degradation .

Mode of Action

It has been suggested that the diketopiperazine structure of cyclo(gly-gln) is capable of reversing the cardiorespiratory depression produced by β-endorphin or morphine . This suggests that Cyclo(Gly-Gln) may interact with opioid receptors or other related targets in the central nervous system.

Biochemical Pathways

Cyclic dipeptides, including cyclo(gly-gln), are known to be involved in various biological activities and can influence multiple biochemical pathways

Pharmacokinetics

A study on cyclic dipeptides suggests that these compounds can be analyzed using liquid chromatography-tandem mass spectrometry (lc-ms/ms), which could be useful for future pharmacokinetic studies .

Result of Action

It has been suggested that cyclo(gly-gln) can reverse the cardiorespiratory depression produced by β-endorphin or morphine . This implies that Cyclo(Gly-Gln) may have potential therapeutic effects in conditions associated with opioid use or other related disorders.

Action Environment

It is known that cyclic dipeptides, including cyclo(gly-gln), have a stable structure and are resistant to enzymatic degradation This suggests that they may be stable under various environmental conditions

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclo(Gly-Gln) can be synthesized through the cyclization of linear dipeptides. The process involves the formation of a peptide bond between the amino group of glycine and the carboxyl group of glutamine, followed by cyclization to form the diketopiperazine ring. This reaction typically requires a dehydrating agent and is carried out under controlled conditions to ensure the formation of the cyclic structure .

Industrial Production Methods: In industrial settings, the production of Cyclo(Gly-Gln) involves the use of large-scale peptide synthesis techniques. These methods often employ automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of protective groups to prevent unwanted side reactions is also common in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: Cyclo(Gly-Gln) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of diketopiperazine derivatives, while reduction may yield reduced cyclic dipeptides .

Scientific Research Applications

Cyclo(Gly-Gln) has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Cyclo(Gly-Gln) is unique due to its specific interaction with opioid receptors and its ability to reverse cardiorespiratory depression. This sets it apart from other cyclic dipeptides, which may have different molecular targets and biological effects .

Properties

IUPAC Name

3-[(2S)-3,6-dioxopiperazin-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3/c8-5(11)2-1-4-7(13)9-3-6(12)10-4/h4H,1-3H2,(H2,8,11)(H,9,13)(H,10,12)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWADXPITHGKDSY-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(C(=O)N1)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N[C@H](C(=O)N1)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How can I quantify Cyclo(Gly-Gln) in pharmaceutical formulations?

A2: [] A validated HPLC method has been developed for determining the concentration of Cyclo(Gly-Gln) in compound amino acids(15) and dipeptides(2) injection. This method utilizes an Agilent ZORBAX SB-C18 column with a mobile phase of 0.01 mol·L-1 ammonium dibasic phosphate (pH adjusted to 1.6 with phosphoric acid). The method demonstrates good linearity and recovery, making it suitable for quality control purposes. For more details, refer to: .

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